Myosin Light Chain Kinase (480-501) is a specific peptide derived from the myosin light chain kinase, an enzyme that plays a crucial role in muscle contraction and other cellular processes. This peptide has been identified as an inhibitor of calmodulin-dependent activation of smooth muscle myosin light chain kinase, demonstrating significant biochemical activity with an inhibitory concentration (IC₅₀) of 46 nM. Its sequence is as follows: H-Ala-Lys-Lys-Leu-Ser-Lys-Asp-Arg-Met-Lys-Lys-Tyr-Met-Ala-Arg-Arg-Lys-Trp-Gln-Lys-Thr-Gly-NH₂ .
Myosin Light Chain Kinase (480-501) is classified under enzymes and is sourced from various suppliers, including Bachem and VWR International. This peptide is primarily used in research settings to explore its inhibitory effects on myosin light chain kinase activity, which is essential for understanding muscle contraction mechanisms and related physiological processes .
The synthesis of Myosin Light Chain Kinase (480-501) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes:
The synthesis requires precise control over conditions such as temperature, pH, and concentration of reagents to ensure high yield and purity of the final product. The final product is typically analyzed using mass spectrometry or analytical high-performance liquid chromatography to confirm its identity and purity .
The molecular structure of Myosin Light Chain Kinase (480-501) consists of a linear sequence of amino acids that folds into a specific conformation essential for its biological function. The peptide's structure is influenced by factors such as hydrogen bonding, hydrophobic interactions, and ionic interactions among its constituent amino acids.
The molecular weight of Myosin Light Chain Kinase (480-501) is approximately 275.57 Da, with a specific sequence that contributes to its functional properties in inhibiting kinase activity .
Myosin Light Chain Kinase (480-501) primarily participates in competitive inhibition reactions where it competes with substrates for binding sites on the myosin light chain kinase enzyme. This inhibition affects the phosphorylation process critical for muscle contraction.
The peptide exhibits varying IC₅₀ values depending on the substrate used:
These values indicate its potency in modulating enzymatic activity under different conditions.
Myosin Light Chain Kinase (480-501) inhibits calmodulin-dependent activation by binding competitively to myosin light chain kinase, thereby preventing substrate phosphorylation necessary for muscle contraction. The mechanism involves:
Research indicates that this inhibition can significantly affect smooth muscle contraction and other cellular functions regulated by myosin light chain kinase activity .
Myosin Light Chain Kinase (480-501) is typically presented as a white powder or lyophilized form, soluble in aqueous solutions depending on pH and ionic strength.
Key chemical properties include:
Myosin Light Chain Kinase (480-501) has several applications in scientific research:
This peptide's role in inhibiting myosin light chain kinase makes it valuable for exploring therapeutic strategies against conditions such as asthma, hypertension, and other smooth muscle-related diseases .
The 22-residue peptide Myosin Light Chain Kinase (480-501) (sequence: H-Ala-Lys-Lys-Leu-Ser-Lys-Asp-Arg-Met-Lys-Lys-Tyr-Met-Ala-Arg-Arg-Lys-Trp-Gln-Lys-Thr-Gly-NH₂) functions as a high-affinity pseudosubstrate inhibitor of smooth muscle myosin light chain kinase (MLCK) [2] [8]. This peptide mimics the native substrate (myosin regulatory light chain, RLC) but lacks a phosphorylatable serine residue. Structural analyses reveal that its basic and hydrophobic residues (notably Lys-Arg-Arg-Lys-Trp) adopt a spatial arrangement identical to the RLC N-terminal domain [2] [6]. Upon binding to the catalytic cleft of MLCK, it sterically blocks access to genuine substrates, thereby preventing RLC phosphorylation.
This autoinhibitory mechanism is Ca²⁺/calmodulin (CaM)-dependent. In the absence of Ca²⁺, MLCK remains inactive as its regulatory segment occludes the catalytic site. Ca²⁺/CaM binding displaces this segment, activating the kinase. The 480-501 peptide exploits this activation state by binding the exposed catalytic cleft with an IC₅₀ of 46 nM, effectively reinstating inhibition [2] [9].
Table 1: Kinase Inhibition Parameters of MLCK (480-501)
Kinase Target | IC₅₀/Ki | Substrate Competition | Key Residues |
---|---|---|---|
Smooth Muscle MLCK | 46 nM (CaM-dependent) | Competitive | Lys⁴⁹⁷, Arg⁴⁹⁸, Arg⁴⁹⁹ |
CaMK-II | 1.7 µM | Non-competitive | N/A |
Protein Kinase C | 1.4 µM | Non-competitive | N/A |
MLCK (480-501) exhibits dual competitive inhibition against both ATP and myosin light chain substrates. Biochemical assays demonstrate competitive inhibition patterns with Kᵢ values of 0.9 µM (synthetic peptide substrate) and 2.7 µM (native myosin light chain) [2] [8]. This indicates direct competition at the substrate-binding site rather than allosteric modulation.
The peptide’s N-terminal region (residues 480–490) binds the ATP pocket, while its C-terminal segment (residues 491–501) occupies the substrate-binding cleft [8]. Mutagenesis studies confirm that truncation of residues 493–504 reduces inhibitory potency by 80-fold (Kᵢₐₚₚ = 3 µM), underscoring the necessity of the C-terminal Arg-Arg-Lys-Trp motif for high-affinity binding [8] [9].
MLCK (480-501) indirectly modulates ion channels by validating the specificity of pharmacological tools like ML-9. While ML-9 was historically assumed to inhibit MLCK, studies show it directly blocks TRPC6 channels (IC₅₀ = 7.8 µM) in a voltage-dependent manner, independent of MLCK [4] [5]. Crucially, MLCK (480-501) (1 µM) fails to inhibit TRPC6 currents, confirming that ML-9’s effect is kinase-independent [5].
Conversely, TRPC7 channels are enhanced by ML-9, further illustrating its off-target effects. This voltage-sensitive modulation occurs via direct pore blockade, as evidenced by rapid inhibition (<100 ms) in inside-out patches [5]. Thus, MLCK (480-501) serves as a critical control to dissect MLCK-specific pathways in ion channel studies.
Table 2: Ion Channel Modulation by MLCK Inhibitors
Channel | ML-9 Effect | MLCK (480-501) Effect | Voltage Dependence |
---|---|---|---|
TRPC6 | Inhibition (IC₅₀ = 7.8 µM) | No effect | Yes |
TRPC7 | Enhancement | No effect | Yes |
Two distinct mechanisms underpin MLCK (480-501)’s disruption of Ca²⁺/CaM-dependent signaling:
This dual functionality allows the peptide to inhibit MLCK irrespective of CaM availability. Mutational studies highlight that Trp⁴⁹⁷ is indispensable for complex binding, as its substitution ablates inhibition [2]. Notably, shorter peptides (e.g., residues 483–498) retain full inhibitory activity, while N-terminal truncations lose efficacy, emphasizing the central role of the Trp-Gln-Lys motif [8].
Table 3: Functional Domains within MLCK (480-501)
Residue Span | Function | Affinity (Kᵢ/IC₅₀) | Mechanism |
---|---|---|---|
480–501 | Full autoinhibitory sequence | 25 nM | Substrate competition |
493–512 | Calmodulin binding | 2 µM | Calmodulin depletion |
483–498 | Catalytic inhibition | 25 nM | ATP/substrate competition |
493–504 | Reduced inhibition | 3 µM | Partial substrate competition |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2